2-Fluoro-5-(pyridin-3-yl)benzaldehyde
Overview
Description
“2-Fluoro-5-(pyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8FNO . It belongs to the class of organic compounds known as benzaldehydes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a pyridine ring via a formyl group . The presence of the fluorine atom and the pyridine ring may influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.2 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine-protein kinase involved in regulating cell division and centriole replication .
Mode of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
If we consider its potential target, plk4, it’s known that plk4 plays a crucial role in cell division and centriole replication . Therefore, the compound might affect these processes.
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .
Result of Action
If it indeed targets plk4, it could potentially affect cell division and centriole replication .
Action Environment
It’s known that fluorinated compounds have been steadily increasing in interest due to their improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(pyridin-3-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole replication . The interaction between this compound and PLK4 is crucial for its potential therapeutic applications in treating various cancers.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, its interaction with PLK4 results in the inhibition of the kinase’s activity, which can lead to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for its potential use as an anti-cancer agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its biological activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-5-pyridin-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWDTWGLPYKNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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